Welcome to the BenchChem Online Store!
molecular formula C4H8N2 B162648 3-Methyl-4,5-dihydro-1H-pyrazole CAS No. 1911-30-4

3-Methyl-4,5-dihydro-1H-pyrazole

Cat. No. B162648
M. Wt: 84.12 g/mol
InChI Key: MWCHLFKQTXSQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04702803

Procedure details

A solution of 100 g of 3-methyl-2-pyrazoline and 64 g of NaBr in 3,000 g of methanol was electrolysed with 2 F/mol of 3-methyl-2-pyrazoline at a current density of 6.8 A/dm2 at a temperature of 20° C. Customary working up of the electrolysed mixture and fractional distillation gave 24.5 g of 3-methyl-2-pyrazoline and 29.5 g of 3-methylpyrazole (boiling point 127°-131° C./98 mbar). This corresponds to a conversion of 75%, a yield of 30% and a selectivity of 40%.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
64 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:6][CH2:5][NH:4][N:3]=1.[Na+].[Br-]>CO>[CH3:1][C:2]1[CH2:6][CH2:5][NH:4][N:3]=1.[CH3:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC1=NNCC1
Step Two
Name
Quantity
64 g
Type
reactant
Smiles
[Na+].[Br-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NNCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of 20° C
DISTILLATION
Type
DISTILLATION
Details
Customary working up of the electrolysed mixture and fractional distillation

Outcomes

Product
Name
Type
product
Smiles
CC1=NNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g
Name
Type
product
Smiles
CC1=NNC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 29.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.